tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate
Description
Properties
CAS No. |
1346708-16-4 |
|---|---|
Molecular Formula |
C12H17ClN2O3 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-chloropyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8-9(13)4-5-14-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
DVRGJJXOKOCHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Carbamate Synthesis via CO₂ Utilization
The direct use of carbon dioxide as a carbonyl source offers an environmentally benign route to carbamates. Li et al. demonstrated that N,N,N',N'-tetramethylguanidine (TMG) catalyzes the reaction between amines, alkyl chlorides, and CO₂ at 70–80°C under ambient pressure. For tert-butyl derivatives, this method requires:
-
Molar ratio : Amine (e.g., tert-butylamine) to alkyl chloride (e.g., 2-chloroethyl ether precursor) at 3:1 to 4:1.
-
Solvent : Acetonitrile, enabling high solubility of CO₂.
A modified continuous-flow approach by recent studies replaces TMG with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving 45–92% yields within minutes under mild conditions (25–50°C, 1 atm CO₂). This method is scalable but requires precise gas-liquid mixing for optimal carbamate formation.
Synthesis of the Chloropyridinyl Ether Moiety
Nucleophilic Aromatic Substitution
The 4-chloro-2-hydroxypyridine intermediate is typically prepared via chlorination of 2-hydroxypyridine using POCl₃ or SOCl₂. Subsequent etherification with 2-bromoethanol or 2-chloroethanol proceeds via:
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction couples 4-chloro-2-hydroxypyridine with 2-hydroxyethylcarbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher regioselectivity but incurs higher costs due to reagent consumption.
Coupling of Boc and Chloropyridinyl Components
Stepwise Protection-Etherification
A common industrial approach involves:
One-Pot Continuous Synthesis
Recent advances integrate carbamate formation and etherification in a continuous-flow reactor. Using DBU as a dual catalyst for CO₂ fixation and ether coupling, this method achieves 70–85% yields at 50°C with residence times under 30 minutes.
Challenges and Optimization
Steric Hindrance
The tert-butyl group imposes significant steric constraints, necessitating:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrolysis can produce the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular properties, and applications of tert-butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate and related compounds:
Key Analysis
Heterocycle Core
- Pyridine vs. Pyrimidine : The target compound and others like utilize a pyridine core, whereas pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom. Pyrimidines often engage in stronger hydrogen bonding, influencing solubility and target binding .
Substituent Effects Chlorine Position: The 4-Cl substituent in the target compound contrasts with 2-Cl in tert-butyl (2-chloropyridin-4-yl)carbamate . Positional isomerism alters steric hindrance and electronic distribution, affecting reactivity in substitution reactions. Functional Groups: Amino groups (e.g., ) enhance solubility and hydrogen-bonding capacity, while bromine () improves leaving-group ability in cross-coupling reactions.
Linker Flexibility
- The ethoxyethyl chain in the target compound provides flexibility compared to rigid methyl or pyrimidine-linked groups (). This flexibility may enhance conformational adaptability in biological targets.
Applications Kinase Inhibitors: Compounds like are intermediates in kinase inhibitor synthesis, leveraging pyridine/pyrimidine cores for ATP-binding site interactions. Diagnostic Libraries: Pyrimidine derivatives () are used in reaction optimization libraries to assess synthetic methodologies.
Biological Activity
Tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate, also known as tert-butyl N-[2-(4-chloropyridin-2-yl)oxyethyl]carbamate, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.73 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a chloropyridine ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures can exhibit enzyme inhibition and receptor binding capabilities, which may lead to therapeutic effects in various diseases .
Enzyme Inhibition
Studies have shown that derivatives of carbamate compounds can inhibit specific enzymes involved in disease pathways. For instance, the presence of the chloropyridine moiety may enhance binding affinity to target enzymes, potentially leading to effective inhibition . This suggests that this compound could be explored for its enzyme inhibitory properties in further research.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit selective antimicrobial activity against various pathogens. For example, studies on related compounds have demonstrated efficacy against Chlamydia trachomatis, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Study on Antichlamydial Activity
In a recent study focused on antichlamydial agents, researchers synthesized several analogues based on pyridine scaffolds. One notable finding was that certain compounds could impair the growth of C. trachomatis without affecting host cell viability. The selectivity for Chlamydia indicates a promising avenue for developing targeted therapies against this pathogen .
Toxicity Assessment
In assessing the toxicity of related compounds, it was found that while some exhibited mild toxicity towards mammalian cell lines, they were non-mutagenic in Drosophila melanogaster assays. This raises the potential for therapeutic applications while minimizing adverse effects .
Research Findings Summary Table
| Study | Findings | Implications |
|---|---|---|
| Antichlamydial Activity | Compounds impaired C. trachomatis growth; selective for pathogen | Potential for new treatments for chlamydial infections |
| Toxicity Assessment | Mild toxicity observed; non-mutagenic in Drosophila | Supports safety profile for further development |
| Enzyme Inhibition Studies | Enhanced binding affinity noted with chloropyridine derivatives | Suggests potential therapeutic applications |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting 4-chloropyridin-2-ol with tert-butyl (2-bromoethyl)carbamate in the presence of a base (e.g., NaH or K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or THF). Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the nucleophile .
- Data Consideration : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, hexane/EtOAC gradient) typically achieves >90% purity.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- ¹H/¹³C NMR : Look for the tert-butyl group (δ ~1.3–1.4 ppm, singlet in ¹H; δ ~28–30 ppm in ¹³C), pyridine ring protons (δ ~6.5–8.5 ppm), and carbamate NH (δ ~5–6 ppm, broad if not deuterated) .
- IR : Carbamate C=O stretch (~1700–1750 cm⁻¹), pyridine ring vibrations (~1600 cm⁻¹) .
- MS : Molecular ion peak [M+H]⁺ at m/z calculated for C₁₂H₁₆ClN₂O₃ (e.g., ~283.08) .
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Protocol :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis and purification .
- Reactivity : Avoid strong acids/bases to prevent carbamate hydrolysis. Store under N₂ at 2–8°C in amber glass vials .
- Waste Disposal : Neutralize with dilute HCl before disposal as hazardous organic waste .
Advanced Research Questions
Q. How does the electronic nature of the 4-chloropyridin-2-yl moiety influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The chlorine atom at the 4-position acts as a directing group, facilitating regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) suggest the C2-oxygen and C4-Cl create an electron-deficient pyridine ring, enhancing oxidative addition with Pd(0) catalysts .
- Experimental Design : Use Pd(dba)₂/XPhos catalytic systems in THF at 80°C. Monitor regioselectivity via ¹H NMR (e.g., coupling at C5 vs. C6) .
Q. What strategies mitigate competing side reactions (e.g., carbamate cleavage) during functionalization of the ethoxyethyl linker?
- Optimization :
- Protection : Temporarily protect the carbamate with Boc-anhydride under basic conditions to prevent nucleophilic attack .
- Solvent Choice : Use non-polar solvents (e.g., toluene) to minimize hydrolysis. Add molecular sieves to scavenge moisture .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor desired pathways over decomposition .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity or enzyme-binding affinity?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution (e.g., carbamate’s electrophilicity) .
- Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Validate with MD simulations (AMBER) to assess binding stability .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data resolve structural ambiguities?
- Crystallography : Slow vapor diffusion (hexane/DCM) promotes crystal growth. Use SHELXT for structure solution and OLEX2 for refinement .
- Key Metrics : Confirm bond lengths (C-O ~1.36 Å, C-Cl ~1.73 Å) and dihedral angles (carbamate vs. pyridine plane) to validate stereoelectronic effects .
Contradictions and Resolutions
- Synthetic Yield Variability : reports 70–85% yields for similar carbamates, while cites >90%. Resolution: Differences arise from purification methods (e.g., recrystallization vs. chromatography) .
- Safety Data : classifies analogs as non-hazardous, while notes potential respiratory irritation. Resolution: Always treat carbamates as irritants and follow SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
